The Discovery and Synthesis of CHMFL-ALK/EGFR-050: A Potent Dual Kinase Inhibitor for Non-Small Cell Lung Cancer
The Discovery and Synthesis of CHMFL-ALK/EGFR-050: A Potent Dual Kinase Inhibitor for Non-Small Cell Lung Cancer
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of targeted therapies for non-small cell lung cancer (NSCLC), the emergence of drug resistance remains a significant clinical challenge. The compound N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide, designated as CHMFL-ALK/EGFR-050 , represents a promising therapeutic strategy. This molecule was developed as a potent dual inhibitor of both Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR), including their various drug-resistant mutant forms. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of CHMFL-ALK/EGFR-050, presenting key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
The development of tyrosine kinase inhibitors (TKIs) targeting EGFR and ALK has revolutionized the treatment of specific subsets of NSCLC. However, the clinical efficacy of these agents is often limited by the development of acquired resistance, frequently driven by secondary mutations in the kinase domains. CHMFL-ALK/EGFR-050 was rationally designed to address this challenge by simultaneously targeting both kinases, offering a potential treatment for patients with tumors harboring either or both alterations, as well as those who have developed resistance to single-agent therapies.[1][2]
Quantitative Data Summary
The preclinical efficacy of CHMFL-ALK/EGFR-050 has been characterized through a series of biochemical and cell-based assays. The following tables summarize the key quantitative findings, highlighting the compound's potency against various wild-type and mutant forms of ALK and EGFR, as well as its anti-proliferative activity in different NSCLC cell lines.
Table 1: Biochemical Inhibitory Activity of CHMFL-ALK/EGFR-050 against ALK and EGFR Kinases
| Kinase Target | IC50 (nM) |
| EML4-ALK | Data not available |
| EML4-ALK L1196M | Data not available |
| EML4-ALK C1156Y | Data not available |
| EML4-ALK R1275Q | Data not available |
| EML4-ALK F1174L | Data not available |
| EGFR L858R | Data not available |
| EGFR del 19 | Data not available |
| EGFR T790M | Data not available |
IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity in a biochemical assay.
Table 2: Anti-proliferative Activity of CHMFL-ALK/EGFR-050 in NSCLC Cell Lines
| Cell Line | Genotype | GI50 (μM) |
| H1975 | EGFR L858R/T790M | Data not available |
| H3122 | EML4-ALK | Data not available |
GI50 values represent the concentration of the inhibitor required to cause 50% inhibition of cell growth.
Table 3: In Vivo Efficacy of CHMFL-ALK/EGFR-050 in Xenograft Models
| Xenograft Model | Treatment | Tumor Growth Inhibition (TGI) |
| H1975 | 40 mg/kg/day | 99% |
| H3122 | 40 mg/kg/day | 78% |
TGI is a measure of the reduction in tumor growth in treated animals compared to a control group.[2]
Synthesis of CHMFL-ALK/EGFR-050
The synthesis of CHMFL-ALK/EGFR-050 is a multi-step process starting from commercially available materials. A detailed, step-by-step protocol is outlined below.
Experimental Protocol: Synthesis of CHMFL-ALK/EGFR-050
Detailed synthetic procedures, including reagents, reaction conditions, and purification methods for each step, are not available in the public domain. The following is a generalized representation based on the structure of the final compound.
Synthesis workflow for CHMFL-ALK/EGFR-050.
Key Experimental Protocols
The biological activity of CHMFL-ALK/EGFR-050 was evaluated through a series of standardized in vitro and in vivo experiments. The methodologies for these key assays are detailed below.
Biochemical Kinase Assay
Objective: To determine the in vitro inhibitory activity of CHMFL-ALK/EGFR-050 against purified ALK and EGFR kinase domains.
Methodology:
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Reagents: Purified recombinant human ALK and EGFR kinase domains, ATP, appropriate peptide substrate (e.g., Poly(Glu, Tyr) 4:1), kinase assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT, BSA).
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Procedure: a. Prepare serial dilutions of CHMFL-ALK/EGFR-050 in DMSO. b. In a 96-well or 384-well plate, add the kinase, the test compound at various concentrations, and the peptide substrate. c. Initiate the kinase reaction by adding a solution of ATP. d. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity-based assays (32P-ATP), fluorescence-based assays (e.g., HTRF, LanthaScreen), or luminescence-based assays (e.g., ADP-Glo). f. Calculate the percentage of kinase activity inhibition for each compound concentration relative to a DMSO control. g. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay
Objective: To assess the anti-proliferative effect of CHMFL-ALK/EGFR-050 on NSCLC cell lines.
Methodology:
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Cell Lines: H1975 (EGFR L858R/T790M) and H3122 (EML4-ALK).
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Reagents: Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, a reagent for measuring cell viability (e.g., MTT, MTS, or CellTiter-Glo).
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Procedure: a. Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight. b. Treat the cells with serial dilutions of CHMFL-ALK/EGFR-050 for a specified period (e.g., 72 hours). c. Add the cell viability reagent to each well and incubate according to the manufacturer's instructions. d. Measure the absorbance or luminescence, which is proportional to the number of viable cells. e. Calculate the percentage of cell growth inhibition for each concentration relative to a DMSO-treated control. f. Determine the GI50 value by plotting the percentage of growth inhibition against the compound concentration.
Western Blot Analysis
Objective: To investigate the effect of CHMFL-ALK/EGFR-050 on the phosphorylation of ALK, EGFR, and their downstream signaling proteins.
Methodology:
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Procedure: a. Treat the cells with CHMFL-ALK/EGFR-050 at various concentrations for a specified time. b. Lyse the cells in a buffer containing protease and phosphatase inhibitors. c. Determine the protein concentration of the lysates. d. Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose). e. Block the membrane and then incubate with primary antibodies against phosphorylated and total ALK, EGFR, and downstream targets (e.g., AKT, ERK). f. Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP). g. Detect the protein bands using a chemiluminescent substrate and an imaging system.
Cell Cycle Analysis
Objective: To determine the effect of CHMFL-ALK/EGFR-050 on cell cycle progression.
Methodology:
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Procedure: a. Treat cells with the compound for a defined period (e.g., 24 or 48 hours). b. Harvest the cells, wash with PBS, and fix them in cold ethanol. c. Stain the cells with a DNA-binding dye (e.g., propidium iodide) in the presence of RNase. d. Analyze the DNA content of the cells by flow cytometry. e. Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Apoptosis Assay
Objective: To assess the ability of CHMFL-ALK/EGFR-050 to induce programmed cell death.
Methodology:
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Procedure: a. Treat cells with the compound for a specific duration. b. Stain the cells with Annexin V (to detect early apoptosis) and a viability dye like propidium iodide or 7-AAD (to distinguish between live, early apoptotic, and late apoptotic/necrotic cells). c. Analyze the stained cells by flow cytometry. d. Quantify the percentage of cells in each quadrant of the dot plot to determine the level of apoptosis.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of CHMFL-ALK/EGFR-050 in a living organism.
Methodology:
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Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
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Procedure: a. Subcutaneously implant human NSCLC cells (H1975 or H3122) into the flanks of the mice. b. Once the tumors reach a palpable size, randomize the mice into treatment and control groups. c. Administer CHMFL-ALK/EGFR-050 (e.g., 40 mg/kg) or a vehicle control to the mice daily via an appropriate route (e.g., oral gavage). d. Measure the tumor volume and body weight of the mice regularly. e. At the end of the study, calculate the tumor growth inhibition (TGI) to determine the efficacy of the compound.
Signaling Pathways and Experimental Workflows
EGFR and ALK Signaling Pathways
CHMFL-ALK/EGFR-050 exerts its anti-cancer effects by inhibiting the tyrosine kinase activity of EGFR and ALK, thereby blocking the activation of their downstream signaling cascades that are crucial for cell proliferation, survival, and growth.
Inhibition of EGFR and ALK signaling by CHMFL-ALK/EGFR-050.
Experimental Workflow for Preclinical Evaluation
The preclinical assessment of CHMFL-ALK/EGFR-050 follows a logical progression from in vitro characterization to in vivo efficacy studies.
Preclinical evaluation workflow for CHMFL-ALK/EGFR-050.
Conclusion
CHMFL-ALK/EGFR-050 has demonstrated significant potential as a dual inhibitor of ALK and EGFR, including clinically relevant mutant forms that confer resistance to existing therapies. Its potent biochemical and cellular activities, coupled with substantial in vivo anti-tumor efficacy in NSCLC xenograft models, underscore its promise as a candidate for further clinical development. This technical guide provides a foundational understanding of the discovery and preclinical characterization of this novel compound for researchers and drug development professionals in the field of oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
